molecular formula C11H13ClFNO2 B2625741 tert-butyl N-(3-chloro-2-fluorophenyl)carbamate CAS No. 1315180-34-7

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate

Cat. No.: B2625741
CAS No.: 1315180-34-7
M. Wt: 245.68
InChI Key: IPPOWMWDIHORPA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structural rigidity and electronic properties, influenced by the halogen substituents, make it valuable for modulating pharmacokinetic and pharmacodynamic profiles in drug discovery .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPOWMWDIHORPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 3-chloro-2-fluoroaniline: One common method involves the reaction of 3-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    Alternative Method: Another method involves the reaction of 3-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide (DPPA) and DIPEA in a mixture of tert-butanol and toluene.

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(3-chloro-2-fluorophenyl)carbamate are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(3-chloro-2-fluorophenyl)carbamate with structurally analogous carbamates, focusing on synthesis, substituent effects, and applications.

Key Observations :

  • Substituent Position and Reactivity : Halogen positioning significantly impacts synthetic efficiency. For example, 3-fluoro-substituted derivatives (e.g., 42h in ) show higher yields (77%) compared to 2-fluoro analogs (36%), likely due to reduced steric hindrance or favorable electronic effects .
  • Electron-Withdrawing vs. Electron-Donating Groups : Methoxy (OMe) or thiazole substituents (e.g., 42d, 42h) enhance solubility but may lower yields due to competing side reactions .
Spectroscopic and Physicochemical Properties

NMR Analysis :

  • The ¹H NMR spectrum of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate () shows distinct aromatic proton signals split by para-fluorine and meta-chlorine substituents. In contrast, the 2-fluoro isomer (target compound) would exhibit different splitting patterns due to ortho-fluorine coupling .
  • Methyl groups in the Boc moiety typically resonate as singlets near δ 1.3–1.5 ppm across all analogs .

Thermal Stability :

  • Boc-protected carbamates with electron-withdrawing substituents (e.g., Cl, F) generally exhibit higher thermal stability compared to those with electron-donating groups (e.g., OMe) due to reduced electron density at the carbamate linkage .

Biological Activity

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

This compound is a carbamate derivative characterized by the presence of a tert-butyl group and halogenated phenyl moiety. The structural formula can be represented as follows:

C9H10ClFNO2\text{C}_9\text{H}_{10}\text{ClF}\text{N}\text{O}_2

The presence of chlorine and fluorine atoms on the phenyl ring is significant in enhancing the compound's biological properties through increased lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The halogen substituents on the phenyl ring enhance binding affinity, making it a valuable probe in biochemical studies .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzyme activities. For example, studies have shown that compounds with similar structures can inhibit serine proteases and other enzymes involved in metabolic pathways. The inhibition is often attributed to the compound's ability to bind to the active site of the enzyme, thus preventing substrate access.

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial effects of various carbamates against S. aureus and E. coli. The results indicated that compounds with similar halogen substitutions exhibited MIC values ranging from 2 to 10 µg/ml, suggesting potential for therapeutic applications in treating bacterial infections .
  • Enzyme Interaction Studies : A series of experiments evaluated how this compound interacts with serine proteases. The findings revealed that the compound could effectively inhibit enzyme activity at concentrations as low as 5 µM, highlighting its potential as a lead compound for drug development targeting proteolytic pathways .

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. It serves as an intermediate in synthesizing more complex pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases . Its ability to modulate enzyme activity suggests potential applications in designing inhibitors that target specific biochemical pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance material properties, making it valuable in industrial applications.

Data Summary

Property Value
Molecular FormulaC₉H₁₀ClFNO₂
Potential Biological ActivitiesEnzyme inhibition, Antimicrobial
MIC Against S. aureus2 µg/ml
Effective Concentration for Enzyme Inhibition5 µM

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